Home > Products > Building Blocks P15209 > 1-Chloro-4-methoxyphthalazine
1-Chloro-4-methoxyphthalazine - 19064-71-2

1-Chloro-4-methoxyphthalazine

Catalog Number: EVT-382925
CAS Number: 19064-71-2
Molecular Formula: C9H7ClN2O
Molecular Weight: 194.62 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Phthalazine derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The compound 1-Chloro-4-methoxyphthalazine serves as a key intermediate in the synthesis of various phthalazine derivatives that exhibit potential therapeutic effects. These derivatives have been explored for their applications in treating diseases such as cancer and atherosclerosis, and for their antioxidant properties12.

Applications in Various Fields

Anticancer Agents

A series of novel phthalazine derivatives synthesized from 1-Chloro-4-methoxyphthalazine have been evaluated for their anticancer activity. The study revealed that some of these derivatives, particularly compounds 1, 20, and 25, exhibited significant cytotoxic effects against four human tumor cell lines. These effects were comparable to those of doxorubicin, a standard anticancer drug, highlighting the potential of these derivatives as anticancer agents1.

Antioxidant Agents

In addition to their anticancer properties, phthalazine derivatives have also been investigated for their antioxidant activity. The study identified hydrazinylphthalazine 20 as having the highest antioxidant activity among the synthesized compounds. This suggests that phthalazine derivatives could be beneficial in combating oxidative stress-related diseases1.

Antiatherosclerotic Agents

The antiatherosclerotic potential of 4-hydroxymethyl-1(2H)-phthalazinone derivatives, which can be synthesized using 1-Chloro-4-methoxyphthalazine as a precursor, has been explored. One derivative, in particular, 7-ethoxycarbonyl-4-hydroxymethyl-1(2H)-phthalazinone, showed the highest potency in inhibiting platelet aggregation and reducing edematous arterial reactions. These findings indicate the therapeutic promise of phthalazine derivatives in the prevention and treatment of atherosclerosis2.

Synthesis Analysis

The synthesis of 1-chloro-4-methoxyphthalazine can be achieved through several methods, primarily involving the chlorination of phthalazine derivatives. One common approach includes:

  1. Starting Material: Phthalazine or its derivatives.
  2. Reagents: Chlorine gas or thionyl chloride can be utilized as chlorinating agents.
  3. Reaction Conditions: The reaction typically occurs in a solvent such as dichloromethane or chloroform under controlled temperatures to ensure selective chlorination at the 1-position.
  4. Yield Optimization: Reaction parameters such as temperature, time, and concentration are optimized to maximize yield while minimizing side reactions.

For instance, a typical procedure may involve dissolving phthalazine in dichloromethane, adding thionyl chloride dropwise, and maintaining the reaction mixture at a low temperature to control the rate of chlorination .

Molecular Structure Analysis

The molecular structure of 1-chloro-4-methoxyphthalazine features a phthalazine backbone with a chlorine atom at the 1-position and a methoxy group (-OCH₃) at the 4-position. The structural formula can be represented as follows:

C8H6ClN2O\text{C}_8\text{H}_6\text{ClN}_2\text{O}

Key Structural Features:

  • Phthalazine Ring: A bicyclic structure composed of two fused aromatic rings.
  • Chloro Substituent: The presence of chlorine introduces electron-withdrawing properties, which can influence reactivity.
  • Methoxy Group: The methoxy substituent is an electron-donating group that can enhance nucleophilicity at certain positions on the ring.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of synthesized compounds .

Chemical Reactions Analysis

1-Chloro-4-methoxyphthalazine participates in various chemical reactions typical for halogenated aromatic compounds:

  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.
  • Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to ortho or para positions relative to itself, facilitating further derivatization.

For example, when treated with strong nucleophiles like amines or thiols, 1-chloro-4-methoxyphthalazine can yield substituted products that may exhibit enhanced biological activity .

Mechanism of Action

The mechanism of action of 1-chloro-4-methoxyphthalazine and its derivatives often involves interactions with biological targets such as enzymes or receptors. Studies suggest that:

  • Anticancer Activity: Compounds derived from phthalazines may inhibit specific kinases involved in cancer proliferation pathways.
  • Antioxidant Properties: These compounds may also act as free radical scavengers, reducing oxidative stress within cells.

The exact mechanism can vary based on the specific derivative and its substituents but generally involves modulation of signaling pathways critical for cell survival and proliferation .

Physical and Chemical Properties Analysis

1-Chloro-4-methoxyphthalazine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to pale yellow solid.
  • Solubility: Soluble in organic solvents such as ethanol, methanol, and dichloromethane but poorly soluble in water.
  • Melting Point: Reports indicate a melting point range around 90–95 °C.

Chemical Stability:

The compound is relatively stable under standard laboratory conditions but should be stored away from strong acids or bases which could promote hydrolysis or degradation .

Applications

1-Chloro-4-methoxyphthalazine has several promising applications in scientific research:

  • Medicinal Chemistry: As a precursor for synthesizing novel anticancer agents and antioxidants.
  • Material Science: Potential use in developing organic semiconductors or dyes due to its conjugated structure.

Research continues into optimizing its synthesis and exploring its biological activities further, aiming to harness its properties for therapeutic applications .

Introduction to Phthalazine Derivatives in Medicinal Chemistry

Phthalazine derivatives represent a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure comprising a benzene ring fused with a pyridazine ring. This heterocyclic system exhibits remarkable electronic versatility and structural adaptability, enabling diverse interactions with biological targets. The phthalazine core’s electron-deficient nature facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets, while its nitrogen atoms serve as hydrogen bond acceptors, critical for molecular recognition processes [6]. Historically, this scaffold has transitioned from academic curiosity to therapeutic relevance, underpinning several clinically validated drugs and investigational agents targeting oncology, cardiovascular diseases, and central nervous system disorders. The strategic incorporation of substituents—particularly at the 1- and 4-positions—allows fine-tuning of electronic properties, steric bulk, and hydrophobicity, thereby modulating pharmacological potency and selectivity [4] [6].

Structural and Electronic Properties of Phthalazine Heterocycles

The phthalazine ring system displays distinct electronic asymmetry due to the juxtaposition of electron-rich (benzenoid) and electron-deficient (diazine) regions. This polarization creates a dipole moment (≈2.5 D) that influences binding interactions with biological macromolecules. Crystallographic analyses reveal that phthalazines typically adopt planar conformations, facilitating intercalation into protein binding sites [6] [9]. The presence of Lewis basic nitrogen atoms at positions 1 and 4 enables protonation or coordination with metal ions, altering solubility and reactivity profiles under physiological conditions.

1-Chloro-4-methoxyphthalazine exemplifies these properties, where the chlorine atom at C1 functions as an electron-withdrawing group, reducing electron density at N2 and enhancing electrophilicity. Concurrently, the methoxy group at C4 acts as an electron-donating substituent, increasing electron density at N1. This push-pull dynamic creates a polarized electronic environment that governs reactivity patterns—such as nucleophilic displacement at C1—and influences intermolecular interactions [5] [9]. Notably, attempts to chlorinate the 4-methyl group of related phthalazines using PCl₅/POCl₃ unexpectedly yielded phosphonylation products, underscoring the system’s susceptibility to electrophilic attack under forcing conditions [9]:

"Several factors could explain the direct phosphonylation... including the substituent effect of the 4-chlorophenoxy group and the ability of phthalazine to form complexes with electrophiles like PCl₅."

Table 1: Electronic Effects in 1,4-Disubstituted Phthalazines

PositionSubstituentσₚ (Hammett Constant)Effect on Ring ElectronicsBiological Consequence
1Chloro+0.23Electron-withdrawingEnhanced electrophilicity; SNAr susceptibility
4Methoxy-0.27Electron-donatingIncreased electron density at N1; H-bond acceptor capacity

Synthetic routes to 1-chloro-4-methoxyphthalazine typically involve:

  • Cyclocondensation: Phthalic anhydride derivatives with hydrazine hydrate yield phthalazinones.
  • Chlorination: Treatment with POCl₃ or PCl₅ converts hydroxyl to chloro groups.
  • Nucleophilic Displacement: Methoxy introduction via SNAr on 1,4-dichlorophthalazine intermediates [4] [6].

Role of Substituent Effects on Phthalazine Bioactivity: Chloro vs. Methoxy Groups

Substituents at the 1- and 4-positions critically determine phthalazines’ pharmacodynamic profiles. Comparative studies reveal that:

  • Chloro (C1): Serves as a leaving group for nucleophilic displacement, enabling conjugation with amines, thiols, or alkoxides. Its electron-withdrawing nature enhances binding to ATP pockets in kinases by strengthening hydrogen bonds with backbone amides (e.g., VEGFR-2). Chloro-substituted phthalazines also exhibit greater metabolic stability than their hydroxy counterparts due to resistance to glucuronidation [2] [6].
  • Methoxy (C4): Functions as a hydrogen bond acceptor and modulates lipophilicity (log P increase ≈0.5–1.0 units). It stabilizes the inactive "DFG-out" conformation in kinases by occupying hydrophobic pockets, as demonstrated in biarylurea-phthalazine inhibitors (IC₅₀ ≈2.5–4.4 µM against VEGFR-2). The methoxy group’s steric bulk also impedes oxidative metabolism at C4, prolonging half-life in vitro [2] [4].

Table 2: Antiangiogenic Activity of Phthalazine Derivatives with Varying 1,4-Substituents

CompoundC1 SubstituentC4 SubstituentVEGFR-2 IC₅₀ (µM)HUVEC Inhibition (%)
12bBiarylureaChloro4.479.83
13cBiarylureaMethoxy2.571.60
VatalanibAnilineChloro0.043>90

Data sourced from NCI enzymatic assays [2]

Key structure-activity relationship (SAR) insights include:

  • Electron-Withdrawing vs. Donating Effects: Chloro at C1 enhances reactivity for covalent or ionic interactions, whereas methoxy at C4 improves membrane permeability (cLogP ≈1.5–2.0) [6].
  • Hydrophobic Interactions: 4-Methoxy groups occupy accessory hydrophobic regions in kinase domains, contributing 1–2 kcal/mol binding energy [2].
  • Tautomerization Influence: Methoxy groups suppress keto-enol tautomerism at N2, locking phthalazines in bioactive conformations [4].

NCI-60 screening data indicates that 1-chloro-4-methoxyphthalazine derivatives induce S-phase cell cycle arrest and apoptosis via caspase-3 activation, particularly in leukemia and colon cancer cell lines (GI₅₀ = 0.15–8.41 µM) [2].

Historical Development of Phthalazine-Based Therapeutics

The therapeutic evolution of phthalazines spans over a century, marked by key milestones:

  • 1893: S. Gabriel reports the first phthalazine synthesis via tetrachloro-o-xylene/hydrazine condensation [6].
  • 1950s–1970s: Exploration as antihypertensives (e.g., hydralazine analogues) leveraging vasorelaxant properties [4].
  • 1990s–2000s: Emergence as kinase inhibitors, exemplified by vatalanib (PTK787), a 1,4-disubstituted phthalazine inhibiting VEGFR-2 (IC₅₀ = 43 nM) in colorectal cancer [2] [6].
  • 2010s: FDA approval of olaparib, a phthalazinone-based PARP inhibitor for BRCA-mutated ovarian cancer, validating the scaffold’s utility in targeted oncology [6].

Table 3: Evolution of Clinically Significant Phthalazine Derivatives

EraRepresentative AgentTherapeutic ApplicationStructural Features
1950sHydralazineAntihypertensiveUnsubstituted phthalazinone
2000sVatalanib (PTK787)Antiangiogenic (VEGFR-2)1-Anilino-4-benzylphthalazine
2010sOlaparibPARP inhibitor (Oncology)4-[(3,4-Dihydro-4-oxo-1-phthalazinyl)methyl]benzoyl
2020sInvestigational agentsStem cell differentiation1,5-Disubstituted benzimidazole-phthalazines

Recent innovations exploit 1-chloro-4-methoxyphthalazine as a versatile synthon for conjugating bioactive motifs:

  • In benzimidazole-phthalazine hybrids (e.g., 1-phenyl-5-(4-methylphthalazinyl)aminobenzimidazole), it directs cardiomyocyte differentiation in embryonic stem cells, showcasing applications beyond oncology [8].
  • Molecular hybridization strategies link the 1-chloro position to piperazines, enhancing CNS penetration for neurological targets [6] [8].

Properties

CAS Number

19064-71-2

Product Name

1-Chloro-4-methoxyphthalazine

IUPAC Name

1-chloro-4-methoxyphthalazine

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

InChI

InChI=1S/C9H7ClN2O/c1-13-9-7-5-3-2-4-6(7)8(10)11-12-9/h2-5H,1H3

InChI Key

GWYZIDACSVOFQB-UHFFFAOYSA-N

SMILES

COC1=NN=C(C2=CC=CC=C21)Cl

Canonical SMILES

COC1=NN=C(C2=CC=CC=C21)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.